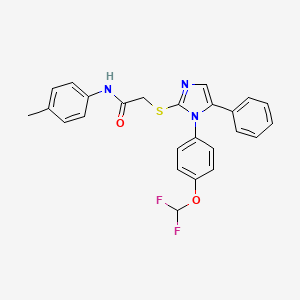
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H21F2N3O2S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel imidazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a difluoromethoxy group, an imidazole ring, and a thioacetamide moiety. Its molecular formula is C21H17F2N5O2S2, with a molecular weight of 473.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H17F2N5O2S2 |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 1226439-36-6 |
Research indicates that this compound acts as an inhibitor of β-secretase (BACE1) , an enzyme implicated in the development of Alzheimer’s disease due to its role in the cleavage of amyloid precursor protein (APP) . By inhibiting BACE1, the compound may reduce the formation of amyloid plaques, which are characteristic of Alzheimer’s pathology.
Antineoplastic Activity
Studies have demonstrated that imidazole derivatives exhibit significant antitumor properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays revealed that it reduced cell viability in breast cancer and lung cancer cell lines .
Neuroprotective Effects
In animal models, the compound has been observed to provide neuroprotection against oxidative stress and neuroinflammation. It appears to modulate signaling pathways associated with neuronal survival, potentially offering therapeutic benefits for neurodegenerative diseases .
Anti-inflammatory Properties
The compound has also exhibited anti-inflammatory activity by downregulating pro-inflammatory cytokines and mediators in macrophage cultures. This suggests its potential use in treating inflammatory conditions .
Study 1: Inhibition of BACE1
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit BACE1 with an IC50 value significantly lower than standard inhibitors. This study utilized both enzymatic assays and cellular models to confirm its efficacy .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment against various cancer cell lines showed that the compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of mitochondrial membrane potential .
Study 3: Neuroprotective Evaluation
In vivo studies on mice demonstrated that administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in memory tests compared to untreated controls .
Propiedades
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c1-17-7-9-19(10-8-17)29-23(31)16-33-25-28-15-22(18-5-3-2-4-6-18)30(25)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCUIZZWQYGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














